5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXAKNPXAGWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for the preparation of various indole derivatives.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 5-Ethoxy vs. Molecular formula: C₁₁H₁₁NO₃ . 5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid: The ethoxy group (larger and more lipophilic than methoxy) may improve membrane permeability but reduce solubility in polar solvents. Molecular formula: C₁₄H₁₇NO₃ (inferred from ) .
5-Ethoxy vs. 5-Chloro Derivatives
- 5-Chloro-3-alkyl-1H-indole-2-carboxylic acids : Chlorine (electron-withdrawing) at position 5 increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to ethoxy derivatives (pKa ~4.0–4.5). This affects reactivity in coupling reactions .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Chlorine at position 7 alters steric interactions in binding assays, reducing affinity for certain receptors compared to 5-substituted analogs .
Positional Isomerism and Functional Group Orientation
- Carboxylic Acid Position
- 5-Ethoxy-2-ethyl-1-methyl-1H-indole-3-carboxylic acid : Carboxylic acid at position 3 (vs. position 2) creates distinct hydrogen-bonding patterns. This positional change can significantly alter interactions with biological targets .
- Methyl 5-fluoro-1H-indole-2-carboxylate : Fluorine at position 5 and esterification of the carboxylic acid (position 2) reduce polarity, enhancing bioavailability compared to free carboxylic acids .
Data Tables: Key Physical and Structural Properties
Biological Activity
5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS No. 1547001-57-9) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid, are widely studied for their potential therapeutic applications due to their varied biological activities such as antiviral, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
The biological activity of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is primarily mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in signaling pathways that regulate cellular processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory conditions .
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with cell surface receptors affecting signaling pathways |
| Enzyme Inhibition | Inhibition of enzymes involved in metabolic processes |
Antiviral Properties
Research indicates that indole derivatives exhibit antiviral activity by interfering with viral replication processes. The specific mechanisms include inhibition of viral enzyme activity and modulation of host immune responses .
Anti-inflammatory Effects
5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has demonstrated anti-inflammatory properties in preclinical studies. It reduces the production of pro-inflammatory cytokines and mediates pathways involved in inflammation.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Various studies have reported its effectiveness against different cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of indole derivatives, 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The treatment group exhibited reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the indole ring significantly influence the biological activity of derivatives. Substituents at specific positions enhance or diminish the compound's efficacy against targeted biological pathways .
Table 2: SAR Insights
| Substituent Position | Effect on Activity |
|---|---|
| C2 | Enhances receptor binding affinity |
| C3 | Modulates enzyme inhibition potency |
| C4 | Influences cytotoxic effects on cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
